8-Bromo-6-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Overview
Description
8-Bromo-6-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a brominated derivative of cinnoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 8th position, a methyl group at the 6th position, and a carboxylic acid group at the 3rd position. It is a part of the broader class of cinnoline derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of 2-aminobenzonitrile derivatives with appropriate halides under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce more oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, amides, or esters.
Reduction: Alcohols or amines.
Substitution: Various substituted cinnolines or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, 8-Bromo-6-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Biology: This compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can interact with various biological targets, making it a candidate for drug development.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may be used in the development of new drugs for treating infections, cancers, and other diseases.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its unique structure allows for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism by which 8-Bromo-6-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved vary based on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
7-Bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
6-Bromo-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
8-Bromo-6-ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Uniqueness: 8-Bromo-6-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of potency, selectivity, and stability, making it a valuable compound for various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its diverse reactivity and potential biological activities make it a compound of interest for further exploration and development.
Properties
IUPAC Name |
8-bromo-6-methyl-4-oxo-1H-cinnoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c1-4-2-5-7(6(11)3-4)12-13-8(9(5)14)10(15)16/h2-3H,1H3,(H,12,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCLCCHXRAQGFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NN=C(C2=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401206912 | |
Record name | 3-Cinnolinecarboxylic acid, 8-bromo-4-hydroxy-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401206912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36991-61-4 | |
Record name | 3-Cinnolinecarboxylic acid, 8-bromo-4-hydroxy-6-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36991-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cinnolinecarboxylic acid, 8-bromo-4-hydroxy-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401206912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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